molecular formula C21H19FN2OS2 B2779850 N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-fluorophenyl)sulfanylbutanamide CAS No. 923089-09-2

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-fluorophenyl)sulfanylbutanamide

Cat. No. B2779850
CAS RN: 923089-09-2
M. Wt: 398.51
InChI Key: CDSIAHRXTXVNEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-fluorophenyl)sulfanylbutanamide is a useful research compound. Its molecular formula is C21H19FN2OS2 and its molecular weight is 398.51. The purity is usually 95%.
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Scientific Research Applications

Antitumor Properties and Mechanism of Action

Benzothiazole derivatives have been identified as potent antitumor agents with high selectivity and efficacy against various cancer cell lines, including breast, ovarian, and lung cancers. The antitumor properties of these compounds are often attributed to their ability to induce cytochrome P450 1A1 (CYP1A1), leading to the metabolic activation of the compounds into reactive species that interact with DNA, causing cell cycle arrest and apoptosis in sensitive tumor cells. For example, 2-(4-aminophenyl)benzothiazoles have shown significant potency in vitro and in vivo through induction and biotransformation by CYP1A1, leading to cytotoxic activity against specific carcinoma cell lines (Bradshaw et al., 2002).

Synthesis and Evaluation as Anticonvulsant and Neuroprotective Agents

Benzothiazole derivatives have also been synthesized and evaluated for their anticonvulsant and neuroprotective effects. Compounds such as N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide have emerged as effective anticonvulsants in preclinical models, displaying promising neuroprotective effects by reducing the levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), indicating potential leads for safer and effective anticonvulsant therapies (Hassan, Khan, & Amir, 2012).

Water-Soluble Prodrugs for Enhanced Bioavailability

To address the bioavailability and formulation challenges associated with the lipophilic nature of benzothiazole antitumor agents, water-soluble prodrugs have been developed. These prodrugs, such as the lysyl-amide of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, exhibit good water solubility and stability, and have been selected for clinical evaluation, highlighting their potential for parenteral administration and clinical application (Hutchinson et al., 2002).

DNA Damage and Cell Cycle Arrest

Research has demonstrated that benzothiazole derivatives induce DNA damage and cell cycle arrest in sensitive cancer cells. The fluorinated benzothiazole analogue 5F 203, for example, has been shown to cause G1 and S phase arrest and induce DNA adduct formation in sensitive MCF-7 cells, indicating a fully functional aryl hydrocarbon receptor (AhR) signaling pathway is necessary for efficient cytotoxicity by this agent (Trapani et al., 2003).

properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(4-fluorophenyl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2OS2/c22-15-8-10-16(11-9-15)26-13-3-6-19(25)23-21-24-20-17-5-2-1-4-14(17)7-12-18(20)27-21/h1-2,4-5,8-11H,3,6-7,12-13H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSIAHRXTXVNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CCCSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.